

A Technical Guide to D-Arabinose-¹³C-1: Isotopic Purity and Stability

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Compound of Interest

Compound Name: D-Arabinose-13C-1

Cat. No.: B583495

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This technical guide provides a comprehensive overview of D-Arabinose-¹³C-1, focusing on its isotopic purity, stability, and the analytical methodologies required for its characterization. This document is intended to be a valuable resource for professionals utilizing stable isotope-labeled compounds in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry.

Quantitative Data on Isotopic and Chemical Purity

The quality of a stable isotope-labeled compound is defined by its isotopic enrichment and overall chemical purity. D-Arabinose-¹³C-1 is commercially available from various suppliers, with typical purity specifications summarized below. It is crucial for researchers to consult the certificate of analysis for lot-specific data.

Table 1: Typical Specifications for D-Arabinose-¹³C-1

Parameter	Specification	Method of Analysis
Isotopic Purity	≥ 99 atom % ^{13}C	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Chemical Purity	$\geq 98\%$	High-Performance Liquid Chromatography (HPLC), NMR
Molecular Weight	151.12 g/mol	---
Appearance	White to off-white solid	Visual Inspection

Table 2: Comparison of Commercially Available ^{13}C -Labeled D-Arabinose Isotopologues

Compound	Isotopic Label	Typical Isotopic Purity	Typical Chemical Purity
D-Arabinose- ^{13}C -1	Single ^{13}C at C1	≥ 99 atom % ^{13}C	$\geq 98\%$
D-Arabinose-U- $^{13}\text{C}_5$	Uniformly labeled	≥ 99 atom % ^{13}C	$\geq 98\%$

Stability and Storage

The stability of D-Arabinose- ^{13}C -1 is critical for its use as a standard and in experimental settings. As a solid, it is generally stable when stored under appropriate conditions.

Recommended Storage Conditions:

- Temperature: Room temperature.
- Environment: Store in a dry place, protected from light and moisture.

While specific long-term stability studies on D-Arabinose- ^{13}C -1 are not extensively published, the stability of isotopically labeled sugars is generally high when stored as a dry solid. For solutions, it is recommended to prepare them fresh or store them at -20°C or -80°C for short to medium-term use. Degradation in solution can occur via microbial contamination or chemical decomposition, particularly at non-neutral pH and elevated temperatures.

Experimental Protocols

Accurate determination of isotopic purity and stability requires robust analytical methods. The following sections detail the protocols for the most common techniques.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the isotopic enrichment of labeled compounds. For a volatile compound like arabinose, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed after derivatization. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) can be used for the underivatized sugar.

Protocol: Isotopic Enrichment Analysis by GC-MS

- Sample Preparation and Derivatization (Methoximation and Silylation):
 - Lyophilize the aqueous sample containing D-Arabinose-¹³C-1 to complete dryness.
 - Methoximation: Dissolve the dried sample in 200 µL of 40 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes. This step stabilizes the open-chain form of the sugar.
 - Silylation: Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 40°C. This replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[\[1\]](#)
- GC-MS Analysis:
 - GC Column: Use a column suitable for carbohydrate analysis (e.g., a polar TG-5MS column).[\[1\]](#)
 - Injection Volume: 1 µL.
 - Inlet Temperature: 250°C.

- Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.
- MS Detector: Operate in full-scan mode to acquire the mass spectra of the derivatized arabinose.
- Data Analysis:
 - Determine the retention time of the derivatized arabinose from an unlabeled standard.
 - Extract the mass spectra for the unlabeled and labeled compounds.
 - Calculate the isotopic enrichment by comparing the relative intensities of the mass isotopologues, correcting for the natural isotopic abundances of all elements in the derivative. For D-Arabinose-¹³C-1, the M+1 peak intensity relative to the M+0 peak of an unlabeled standard will be significantly higher.

Isotopic and Chemical Purity Analysis by NMR Spectroscopy

Quantitative ¹³C-NMR is a powerful non-destructive technique to determine the position and percentage of ¹³C enrichment. ¹H-NMR can be used to assess chemical purity.

Protocol: Quantitative ¹³C-NMR for Isotopic Purity

- Sample Preparation:
 - Dissolve 10-50 mg of D-Arabinose-¹³C-1 in a suitable deuterated solvent (e.g., D₂O) to a final volume of 0.5-0.7 mL in a clean NMR tube.
 - Add an internal standard for chemical shift referencing if necessary (e.g., DSS for aqueous samples).^[2]
- NMR Acquisition:
 - Acquire a quantitative ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all carbon nuclei for accurate integration. Broadband proton decoupling is typically used.
- Data Processing and Analysis:
 - Process the spectrum (Fourier transform, phase correction, baseline correction).
 - Integrate the signal corresponding to the ^{13}C -labeled carbon (C1) and any residual signals from unlabeled material at the same position.
 - The isotopic purity is calculated from the ratio of the integral of the ^{13}C -enriched signal to the sum of the integrals of the enriched and unenriched signals at the C1 position.

Stability-Indicating HPLC Method

A stability-indicating method can separate the intact compound from its potential degradation products. For a polar molecule like D-arabinose, HILIC is a suitable chromatographic mode.

Protocol: Stability Analysis by HILIC-UV/MS

- Forced Degradation Study:
 - Prepare solutions of D-Arabinose- ^{13}C -1 in water.
 - Expose the solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to induce degradation. For example, treat with 0.1 M HCl, 0.1 M NaOH, and 3% H_2O_2 at 60°C for several hours.
- HILIC Method:
 - Column: A HILIC column with an amide or amino stationary phase.[\[3\]](#)[\[4\]](#)
 - Mobile Phase: A gradient of acetonitrile and water (or an aqueous buffer). For example, a linear gradient from 90% acetonitrile to 60% acetonitrile.
 - Detection: A universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer is required as arabinose lacks a

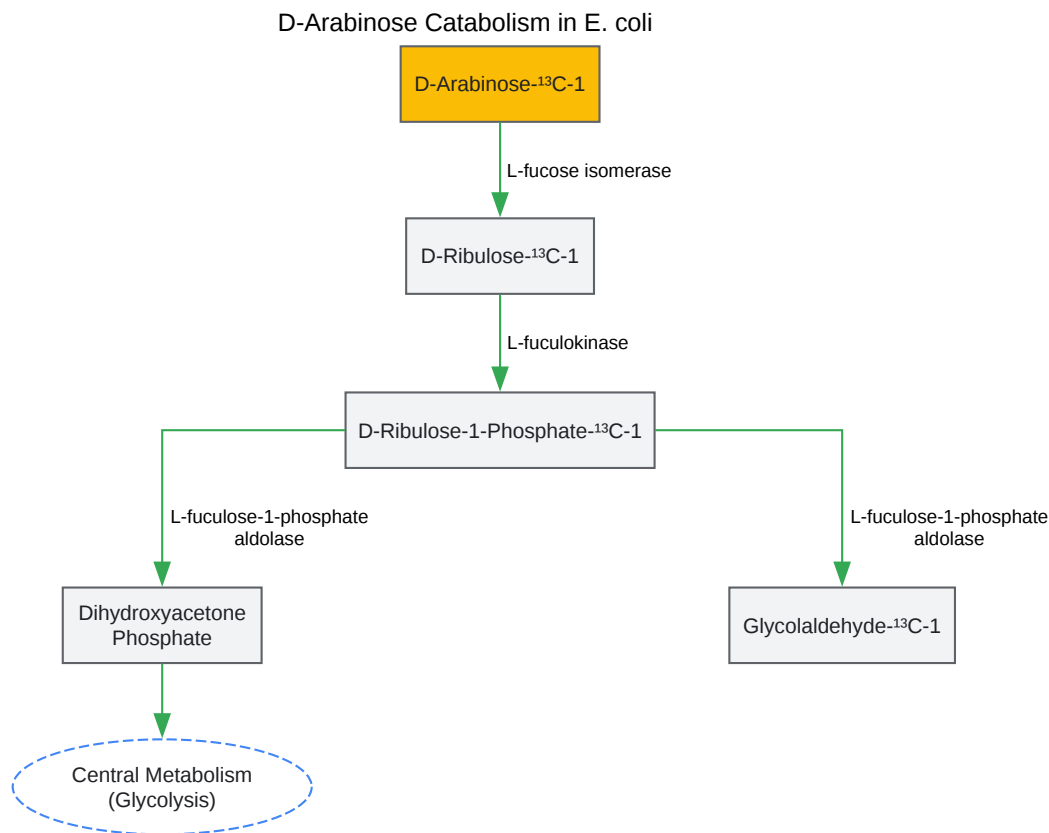
strong UV chromophore.[5]

- Column Temperature: 25-40°C.
- Data Analysis:
 - Analyze the stressed samples alongside a control (unstressed) sample.
 - The method is considered stability-indicating if the degradation products are resolved from the main D-Arabinose-¹³C-1 peak.
 - The stability can be quantified by the decrease in the peak area of the parent compound over time under various stress conditions.

Visualizations: Pathways and Workflows

Metabolic Pathways of D-Arabinose

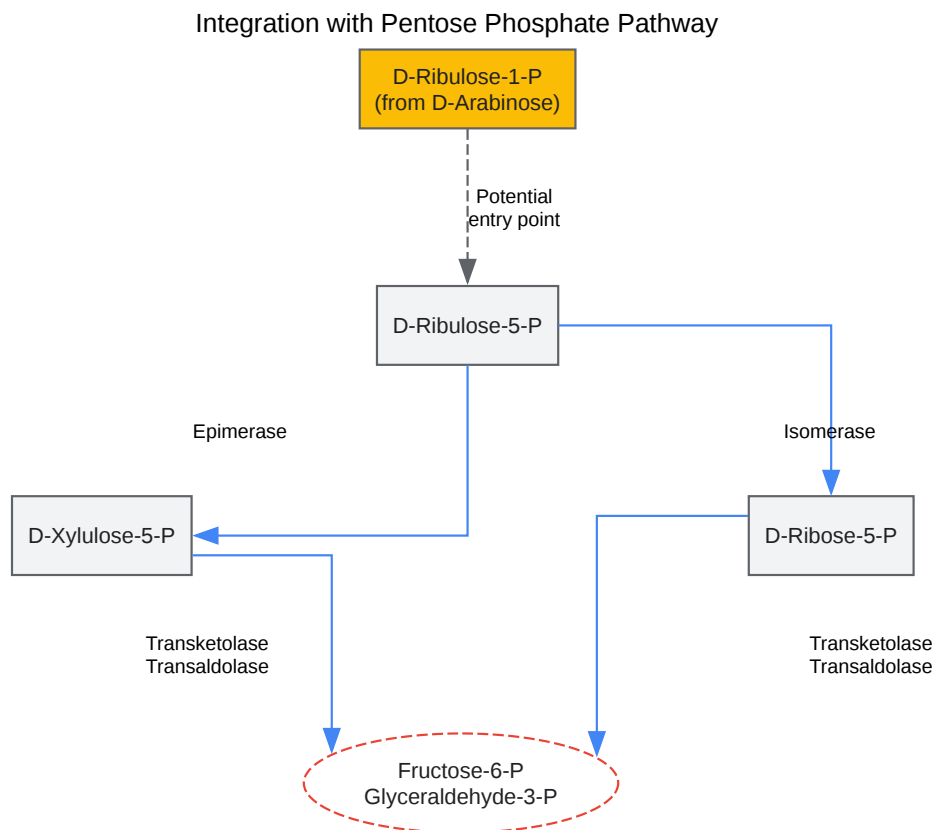
D-arabinose can be metabolized by various organisms. In *Escherichia coli*, it is catabolized via enzymes of the L-fucose pathway into intermediates of central metabolism.[6][7][8] The pathway involves isomerization, phosphorylation, and aldol cleavage.



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Caption: D-Arabinose catabolism in *E. coli*.

D-arabinose metabolism can also intersect with the Pentose Phosphate Pathway (PPP), a central route for pentose interconversion.



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Caption: Potential integration with the Pentose Phosphate Pathway.

Experimental Workflows

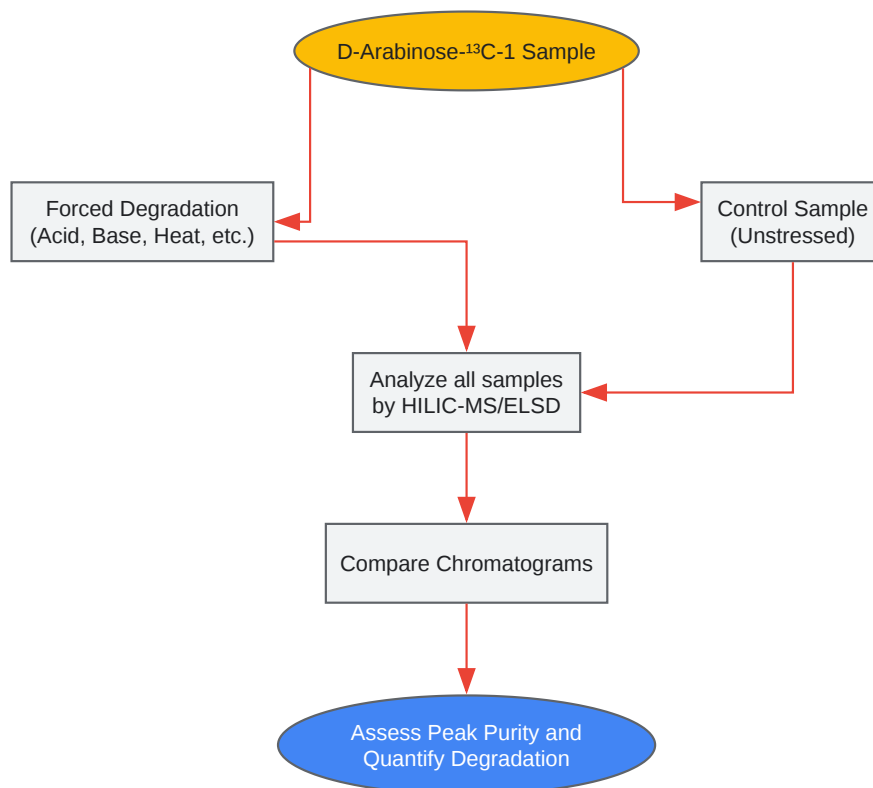
The following diagrams illustrate the logical flow of the key experimental protocols.



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Caption: Workflow for Isotopic Purity by GC-MS.

Workflow for Stability-Indicating HILIC Method



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Caption: Workflow for Stability-Indicating HILIC Method.

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